A Technical Guide to Substituted Nonan-1-ol Compounds: Synthesis, Bioactivity, and Therapeutic Potential
A Technical Guide to Substituted Nonan-1-ol Compounds: Synthesis, Bioactivity, and Therapeutic Potential
Abstract This technical guide provides a comprehensive review of substituted nonan-1-ol compounds, a class of molecules garnering increasing interest in the fields of medicinal chemistry and drug development. Nonan-1-ol, a simple nine-carbon fatty alcohol, serves as a versatile scaffold for chemical modification. Its derivatization can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. This document explores advanced synthetic strategies for creating structurally complex nonan-1-ol derivatives, including domino reactions and stereoselective methodologies. It further delves into the diverse biological activities exhibited by these compounds, ranging from anticancer to antimicrobial effects. Key structure-activity relationships (SAR) are discussed, and critical considerations for their application in drug development, such as metabolic stability and ADMET properties, are examined. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical class.
Introduction: The Nonan-1-ol Scaffold
The journey from a simple chemical entity to a potent therapeutic agent often begins with a foundational molecular scaffold. Substituted nonan-1-ol compounds exemplify this principle, where a basic fatty alcohol is transformed into a diverse library of molecules with significant biological potential. Understanding the parent compound is the first step in appreciating the rationale behind its derivatization.
Physicochemical Properties of Nonan-1-ol
Nonan-1-ol, also known as pelargonic alcohol, is a straight-chain fatty alcohol with the molecular formula C₉H₂₀O.[1][2] It presents as a colorless to slightly yellow, oily liquid with a characteristic citrus or floral odor.[2][3] Its physical properties, such as a boiling point of approximately 214°C and low water solubility, are dictated by its nine-carbon aliphatic chain, which imparts significant lipophilicity.[2] The terminal hydroxyl (-OH) group, however, provides a site for hydrogen bonding and serves as the primary reactive handle for synthetic modification.
Table 1: Key Physicochemical Properties of Nonan-1-ol
| Property | Value | Source |
| Molecular Formula | C₉H₂₀O | [1][3] |
| Molar Mass | 144.25 g/mol | [3] |
| Appearance | Colorless oily liquid | [2] |
| Odor | Citrus-like, rose, fruity | [2][3] |
| Boiling Point | 214 °C | [2] |
| Melting Point | -6 °C | [2] |
| Water Solubility | ~140 mg/L at 25°C | |
| LogP | 3.77 | [3] |
Natural Occurrence and Industrial Significance
Nonan-1-ol is not merely a laboratory chemical; it occurs naturally in the essential oils of various plants, including oranges and citronella.[2] This natural prevalence has led to its use in the fragrance and flavor industry, particularly in the manufacturing of artificial lemon and orange oils.[1][2] Various esters of nonan-1-ol, like nonyl acetate, are also valued in perfumery.[2] Beyond these applications, its role as a surfactant, emulsifier, and component in lubricants highlights its industrial versatility.[4]
Rationale for Derivatization in Drug Discovery
The true potential of the nonan-1-ol scaffold in drug development lies in its modification. The introduction of functional groups (substituents) along the nine-carbon backbone can dramatically alter a molecule's properties. The primary goals of such derivatization are:
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To Introduce or Enhance Biological Activity: By adding pharmacophores, chemists can design molecules that interact with specific biological targets like enzymes or receptors.
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To Optimize ADMET Properties: The addition of polar groups, such as hydroxyl or amino groups, can increase solubility, while strategic modifications can block sites of metabolism, thereby improving metabolic stability and bioavailability.[5] For instance, introducing a hydroxyl group as a sterically hindered tertiary alcohol can significantly reduce susceptibility to oxidation or glucuronidation, a common metabolic pathway for primary and secondary alcohols.[5]
Synthetic Strategies for Substituted Nonan-1-ol Derivatives
The creation of novel, biologically active molecules hinges on robust and innovative synthetic methodologies. For substituted nonan-1-ols, modern organic chemistry offers a powerful toolkit to build molecular complexity from simple starting materials.
Overview of Key Synthetic Approaches
The synthesis of substituted nonan-1-ols, particularly those containing amino alcohol motifs, is a field of significant interest due to the prevalence of this structural feature in pharmaceuticals.[6] Traditional methods often involve the nucleophilic attack of an amine on an epoxide, which can be wasteful and time-consuming.[6] Modern approaches focus on efficiency, atom economy, and stereocontrol. These include:
-
Domino (or Cascade) Reactions: Multi-step transformations that occur in a single pot, minimizing purification steps and improving overall yield.
-
Stereoselective Synthesis: Methods that control the three-dimensional arrangement of atoms, crucial for interacting with chiral biological targets.
-
Multicomponent Reactions (MCRs): Reactions where three or more reactants combine in a single step to form a product containing structural elements of all starting materials.[7]
Domino Reactions: Synthesis of Bicyclic Amino Alcohols
A compelling example of a sophisticated synthetic strategy is the domino reaction to form amino alcohols with a 9-oxabicyclo[3.3.1]nonane core, a highly constrained and substituted nonan-1-ol derivative. This process begins with a spirocyclic bis(oxirane) and involves a Lewis acid-catalyzed ring-opening followed by an intramolecular cyclization.[8] This method efficiently generates significant molecular complexity from a relatively simple starting material.[8]
Caption: Domino reaction workflow for bicyclic amino alcohol synthesis.
This protocol is adapted from the method described by Shtahan et al., 2026.[8]
-
Preparation: To a solution of bis(oxirane) (0.1 mmol) in dry acetonitrile (3 mL), add LiClO₄ (0.5–2 mmol) and the corresponding amine (0.22 mmol).
-
Reaction: Stir the mixture at 80 °C for 5–40 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Isolate the final product via preparative column chromatography on silica gel. The specific eluent system will depend on the polarity of the product (e.g., a gradient of ethyl acetate in petroleum ether).[8]
Stereoselective Synthesis of Vicinal Amino Alcohols
For drug development, controlling the stereochemistry of a molecule is often critical for its efficacy and safety. The stereoselective synthesis of vicinal anti-amino alcohols can be achieved through the reaction of 1-substituted cyclopropanols with chiral N-tert-butanesulfinyl imines.[9][10] In this process, the cyclopropanol undergoes a carbon-carbon bond cleavage to form a zinc homoenolate, which then reacts with the chiral imine in a highly regio- and stereoselective manner.[9][10] The chirality of the sulfinyl group on the imine directs the nucleophilic attack to one face, resulting in a high degree of diastereoselectivity for the anti-product.[9]
Caption: Stereoselective synthesis of vicinal anti-amino alcohols.
This protocol is adapted from the method described by Alemán et al., 2024.[9][10]
-
Preparation: To a solution of the corresponding cyclopropanol (0.3 mmol) in dry tetrahydrofuran (THF, 1.8 mL), sequentially add triethylamine (Et₃N, 0.3 mmol).
-
Homoenolate Formation: Add a 1 M solution of diethylzinc (Et₂Zn) in toluene (0.6 mmol).
-
Addition: Add the corresponding chiral sulfinyl imine (0.3 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 60 °C for 15 hours.
-
Quenching and Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired vicinal anti-amino alcohol.[9][10]
Biological Activity and Therapeutic Applications
The structural diversity achievable through modern synthesis translates into a wide spectrum of biological activities for substituted nonan-1-ol compounds. These derivatives have shown promise in several therapeutic areas.
Spectrum of Activity
Derivatives of the nonan-1-ol scaffold have been investigated for a range of biological effects. For example, naturally occurring nonanolides (10-membered macrolides) exhibit cytotoxic, phytotoxic, antimalarial, antifungal, and antibacterial activities.[11] Synthetic analogs, particularly those incorporating constrained ring systems or specific functional groups, are being explored for targeted therapies.
Anticancer Properties of Bicyclo[3.3.1]nonane Derivatives
The bicyclo[3.3.1]nonane core, which can be synthesized via the domino reaction previously described, is a "privileged scaffold" in medicinal chemistry.[8] This structural motif is found in numerous natural products that exhibit a broad spectrum of biological activities, including potent anticancer properties.[8] The rigid conformation of the bicyclic system can pre-organize the appended functional groups for optimal interaction with biological targets, leading to enhanced potency and selectivity.
Antimicrobial and Antifungal Activity
Fatty alcohols and their derivatives have long been recognized for their antimicrobial properties. The lipophilic nonane chain can facilitate interaction with and disruption of microbial cell membranes. Studies on essential oil constituents have demonstrated that various terpene alcohols and related structures possess significant antimicrobial and antimalarial activity.[12] Similarly, certain bicyclic monoterpene alcohols have shown promising activity against both filamentous and yeast-like fungi, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to or better than established drugs like fluconazole.[13]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For substituted nonan-1-ols, several key SAR principles are emerging:
-
Constraint and Rigidity: Introducing conformational constraints, such as forming a bicyclic system, can lock the molecule into a bioactive conformation, increasing its affinity for a target.[8]
-
Substitution Position: The position and nature of substituents on the nonane chain are critical. For example, the placement of amino and hydroxyl groups in a specific stereochemical relationship (e.g., anti-vicinal) can be essential for activity.[9]
-
Functional Group Identity: The choice of functional group dictates the types of interactions (e.g., hydrogen bonding, ionic interactions) the molecule can form with its target. Replacing a simple amine with a more complex, substituted amine can dramatically alter potency and selectivity.
Caption: Conceptual structure-activity relationship (SAR) for nonan-1-ol.
Considerations in Drug Development
Synthesizing a potent molecule is only part of the drug development process. A successful drug must also possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Role of Hydroxyl Groups in ADMET Properties
The hydroxyl group of nonan-1-ol and its derivatives plays a pivotal role in ADMET. It can:
-
Increase Solubility: The polar -OH group can significantly improve the aqueous solubility of the otherwise lipophilic nonane chain, which is often crucial for oral bioavailability.
-
Provide a Metabolic Handle: Primary and secondary alcohols are susceptible to oxidation by enzymes like alcohol dehydrogenase, potentially leading to rapid clearance.[5]
-
Mediate Target Binding: The -OH group is an excellent hydrogen bond donor and acceptor, often serving as a key anchor point within a protein's binding pocket.
Metabolic Stability of Substituted Alcohols
A significant challenge with alcohol-containing drugs is metabolic instability. Primary alcohols can be oxidized to aldehydes and then to carboxylic acids, while secondary alcohols can be converted to ketones.[5] A key strategy to overcome this is the introduction of steric hindrance around the hydroxyl group. Designing derivatives where the hydroxyl group is a tertiary alcohol can "shield" it from metabolic enzymes, dramatically increasing the compound's half-life and exposure in the body.[5] This highlights the importance of not just if a functional group is present, but how it is incorporated into the molecular architecture.
Future Directions in the Development of Nonan-1-ol-Based Therapeutics
The future for substituted nonan-1-ol compounds is promising. Key areas for future research include:
-
Exploring New Scaffolds: Expanding beyond simple substitutions to create more complex polycyclic and heterocyclic derivatives.
-
Target Identification: Elucidating the specific molecular targets and mechanisms of action for the most active compounds.
-
Biocatalysis: Using enzymes to perform challenging C-H oxidation reactions to introduce hydroxyl groups at unactivated positions, creating novel derivatives that are difficult to access through traditional synthesis.[5]
-
Application of MCRs: Leveraging multicomponent reactions to rapidly generate large libraries of diverse nonan-1-ol derivatives for high-throughput screening.[7]
Conclusion
Substituted nonan-1-ol compounds represent a fertile ground for the discovery of new therapeutic agents. The simple, readily available nonan-1-ol scaffold provides a foundation upon which significant molecular complexity and biological function can be built. Through the application of advanced synthetic strategies, including domino reactions and stereoselective methods, chemists can craft derivatives with tailored properties. The demonstrated anticancer and antimicrobial activities, coupled with an increasing understanding of their structure-activity relationships, position these compounds as valuable leads in drug development. By carefully considering and optimizing for metabolic stability and other ADMET properties, the full therapeutic potential of this versatile chemical class can be realized.
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